Cyclooctadecanone
Description
Properties
CAS No. |
6907-37-5 |
|---|---|
Molecular Formula |
C18H34O |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
cyclooctadecanone |
InChI |
InChI=1S/C18H34O/c19-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-18/h1-17H2 |
InChI Key |
WXAYGJXNCLBUDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCCCC(=O)CCCCCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Larger ring size correlates with increased molecular weight and reduced solubility. This compound’s log₁₀WS value (-6.53) indicates very low water solubility, a trend typical for hydrophobic macrocycles .
- Smaller cyclic ketones like cyclododecanone exhibit higher rigidity due to smaller ring strain, whereas this compound’s conformational flexibility may enable unique host-guest interactions .
2.2 Physical and Thermodynamic Properties
Limited data exist for this compound, but comparisons can be inferred from analogs:
- Cyclododecanone: Boiling Point: ~280°C (estimated). Gas-Phase Thermodynamics: Standard enthalpy of formation (ΔfH°gas) is reported, aiding in reactivity studies . Chromatographic Data: Retention indices (RI) vary with temperature and column type, e.g., RI = 1668 (HP-5 column, 100°C) .
- Cyclopentadecanone: Handling: Safety data emphasize avoiding dust formation and skin contact, similar to cyclododecanone .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing cyclooctadecanone with high purity?
- Methodological Answer : this compound synthesis typically involves cyclization of long-chain precursors (e.g., via acid-catalyzed ketonization or photochemical reactions). Purification is achieved through recrystallization using solvents like ethanol or hexane, followed by column chromatography. Characterization requires H/C NMR to confirm ketone functionality and GC-MS to verify purity (>98%). Ensure reproducibility by documenting reaction conditions (temperature, catalyst concentration, and reaction time) .
Q. How can researchers characterize the structural and conformational properties of this compound?
- Methodological Answer : Use X-ray crystallography to resolve its crystal structure and identify chair/boat conformations. Complement with computational modeling (DFT or MD simulations) to analyze ring strain and torsional angles. IR spectroscopy confirms carbonyl stretching frequencies (~1715 cm), while H NMR detects proton environments (e.g., axial vs. equatorial protons). For novel derivatives, provide elemental analysis and high-resolution mass spectrometry (HRMS) data .
Q. What protocols ensure stability assessment of this compound under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC for purity loss and GC-MS for byproduct identification. Thermogravimetric analysis (TGA) quantifies thermal decomposition thresholds. Statistical tools (e.g., ANOVA) assess significance of degradation pathways .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) of this compound?
- Methodological Answer : Address discrepancies by standardizing measurement techniques (e.g., bomb calorimetry vs. computational DFT calculations). Perform sensitivity analyses to identify variables (e.g., solvent effects, impurities) affecting results. Cross-validate findings using multiple independent labs and publish raw datasets for transparency. Systematic reviews of existing literature can highlight methodological biases .
Q. What strategies elucidate the stereochemical effects of this compound derivatives on reactivity?
- Methodological Answer : Design enantioselective synthesis routes (e.g., chiral catalysts) to produce stereoisomers. Compare kinetic parameters (via Arrhenius plots) and reaction outcomes (e.g., regioselectivity) using H NMR and chiral HPLC. Molecular docking studies can predict steric interactions in catalytic systems. Document stereochemical assignments using NOESY or X-ray crystallography .
Q. How can systematic reviews optimize this compound’s structure-activity relationships (SAR) for drug discovery?
- Methodological Answer : Frame the research question using PICOT (Population: target enzymes; Intervention: this compound analogs; Comparison: existing inhibitors; Outcome: binding affinity; Timeframe: in vitro assays). Conduct meta-analyses of IC values across studies, adjusting for assay variability. Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups) with activity .
Q. What advanced spectroscopic techniques address challenges in tracking this compound’s dynamic equilibria?
- Methodological Answer : Employ variable-temperature NMR to study ring-flipping kinetics. Use time-resolved FTIR to monitor conformational changes in real-time. For complex mixtures, hyphenate LC-NMR-MS to separate and identify transient intermediates. Validate findings with ab initio molecular dynamics simulations .
Q. How can green chemistry principles improve this compound synthesis scalability?
- Methodological Answer : Replace traditional solvents with ionic liquids or supercritical CO to enhance reaction efficiency. Optimize microwave-assisted synthesis for reduced energy consumption. Apply life-cycle assessment (LCA) to quantify environmental impact. Validate scalability via pilot-scale reactors and techno-economic analysis .
Methodological Frameworks
- For Basic Research : Prioritize reproducibility by adhering to Beilstein Journal guidelines for experimental documentation, including raw spectral data and crystallographic parameters .
- For Advanced Research : Integrate systematic review protocols (Cochrane standards) to minimize bias and ensure ethical data synthesis. Collaborate with statisticians for multivariate analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
